![molecular formula C11H8F2N2O B1486844 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol CAS No. 361395-87-1](/img/structure/B1486844.png)
6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Antifungal Drug Development
6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol: is structurally related to Voriconazole, a second-generation triazole antifungal drug . The compound’s potential for creating new derivatives could lead to the development of more potent antifungal medications with improved efficacy against resistant strains of fungi.
Late-Stage Functionalization in Organic Synthesis
The compound’s structure offers a promising site for late-stage functionalization, a technique used to introduce new functional groups into complex molecules . This can be particularly useful in the synthesis of complex pharmaceuticals, where introducing functional groups at a late stage can significantly alter the pharmacological properties.
Photoredox Catalysis
6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol: can be involved in photoredox-catalyzed reactions, which are valuable in organic chemistry for the synthesis of complex molecules under mild conditions . This application is crucial for developing environmentally friendly chemical processes.
NMR Spectroscopy in Structural Elucidation
The compound’s structure has been unveiled using 1D and 2D NMR techniques, such as HSQC and HMBC . This highlights its use as a model compound in NMR spectroscopy for the structural elucidation of new organic compounds.
Chemical Database Enrichment
Information about this compound, including its molecular formula and structure, enriches chemical databases like ECHA, providing a valuable resource for researchers across various fields of chemistry .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOUAZRDYYECII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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